(2S)-2-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
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Overview
Description
(2S)-2-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is an organic compound that features a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzaldehyde and tert-butyl carbamate.
Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 3-bromobenzaldehyde and tert-butyl carbamate under basic conditions.
Cyclization and Protection: The intermediate undergoes cyclization followed by protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOMe).
Major Products
Oxidation: Phenol derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-2-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the Boc-protected amino group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- (2S)-2-(3-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
- (2S)-2-(3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
Uniqueness
(2S)-2-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
1228570-43-1 |
---|---|
Molecular Formula |
C13H16BrNO4 |
Molecular Weight |
330.2 |
Purity |
95 |
Origin of Product |
United States |
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